molecular formula C15H12N2O2 B6269308 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1097088-83-9

2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B6269308
CAS No.: 1097088-83-9
M. Wt: 252.3
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Description

2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a methoxyphenyl group, a pyridinyl group, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 2-methoxybenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and pyridinyl groups can participate in binding interactions, while the nitrile group may act as a reactive site for further chemical modifications. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-2-yl)propanenitrile
  • 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-4-yl)propanenitrile
  • 2-(2-methoxyphenyl)-3-oxo-3-(quinolin-3-yl)propanenitrile

Comparison: Compared to similar compounds, 2-(2-methoxyphenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the position of the pyridinyl group, which can influence its reactivity and binding properties

Properties

CAS No.

1097088-83-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.3

Purity

91

Origin of Product

United States

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